molecular formula C10H6N2O B062149 6-Isocyanatoquinoline CAS No. 160455-77-6

6-Isocyanatoquinoline

Cat. No.: B062149
CAS No.: 160455-77-6
M. Wt: 170.17 g/mol
InChI Key: CERCVSIFSCEXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isocyanatoquinoline is an organic compound belonging to the class of quinoline derivatives Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring The isocyanate group (-N=C=O) attached to the sixth position of the quinoline ring makes this compound a unique and reactive compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanatoquinoline typically involves the introduction of the isocyanate group to the quinoline ring. One common method is the reaction of 6-aminoquinoline with phosgene (COCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{6-Aminoquinoline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process involves the continuous feeding of 6-aminoquinoline and phosgene into a reactor, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Isocyanatoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 6-quinolinecarbamic acid.

Common Reagents and Conditions:

    Amines: React with this compound to form ureas.

    Alcohols: React to form carbamates.

    Thiols: React to form thiocarbamates.

    Water: Hydrolyzes the isocyanate group to form carbamic acid.

Major Products Formed:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

    Carbamic Acid: Formed from hydrolysis.

Scientific Research Applications

6-Isocyanatoquinoline has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors.

    Material Science: Utilized in the preparation of polymers and coatings with specific properties.

    Biological Studies: Explored for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Isocyanatoquinoline involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    6-Aminoquinoline: The precursor to 6-Isocyanatoquinoline, used in similar synthetic applications.

    6-Chloroquinoline: Another quinoline derivative with different reactivity due to the presence of a chlorine atom.

    8-Hydroxyquinoline: Known for its biological activities and used in medicinal chemistry.

Uniqueness: this compound is unique due to the presence of the isocyanate group, which imparts distinct reactivity compared to other quinoline derivatives. This reactivity makes it a versatile compound for various chemical transformations and applications in research.

Properties

IUPAC Name

6-isocyanatoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c13-7-12-9-3-4-10-8(6-9)2-1-5-11-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERCVSIFSCEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383559
Record name 6-isocyanatoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160455-77-6
Record name 6-isocyanatoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isocyanatoquinoline
Reactant of Route 2
Reactant of Route 2
6-Isocyanatoquinoline
Reactant of Route 3
Reactant of Route 3
6-Isocyanatoquinoline
Reactant of Route 4
Reactant of Route 4
6-Isocyanatoquinoline
Reactant of Route 5
Reactant of Route 5
6-Isocyanatoquinoline
Reactant of Route 6
6-Isocyanatoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.